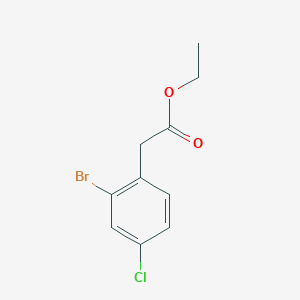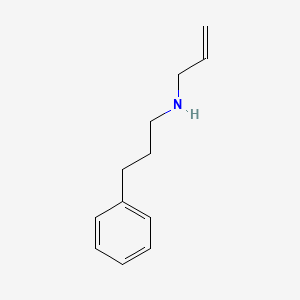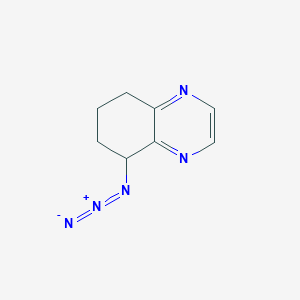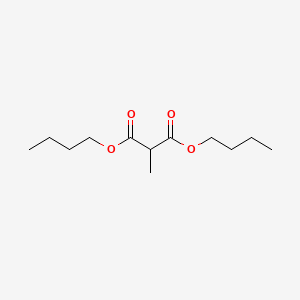
2-甲基奎宁环-3-酮
描述
2-Methylquinuclidin-3-one is a unique chemical compound with the linear formula C8H13NO . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Methylquinuclidin-3-one is represented by the SMILES string O=C1C©N2CCC1CC2 and the InChI string 1S/C8H13NO/c1-6-8(10)7-2-4-9(6)5-3-7/h6-7H,2-5H2,1H3 .科学研究应用
抗糖尿病活性
2-甲基奎宁环-3-酮衍生物已被用于抗糖尿病药物的开发。由 Jangam 和 Wankhede (2019 年) 进行的一项研究合成了新的 4-噻唑烷酮和 4(3H)-喹唑啉酮杂合物,在链脲佐菌素诱导的糖尿病大鼠中表现出显着的抗糖尿病活性。这些化合物在降低糖化血红蛋白水平方面也显示出有希望的结果。
抗癌活性
衍生自 2-甲基奎宁环-3-酮的化合物已显示出作为抗癌剂的潜力。 Chou 等人(2010 年) 设计并合成了新的 2-苯基喹啉-4-酮,它们对肿瘤细胞系表现出显着的抑制活性。由 Soni、Sanghvi、Devkar 和 Thakore(2015 年) 进行的另一项研究也合成了具有有效抗癌活性的新型奎宁环酮衍生物,证明了它们在癌症治疗中的潜力。
DNA 相互作用
2-甲基奎宁环-3-酮衍生物已被研究其与 DNA 的相互作用。 Lamani 等人(2010 年) 研究了衍生自 2-甲基奎宁环-3-酮的新型噻唑烷酮与其与小牛胸腺 DNA 结合的能力,表明在 DNA 相关研究或治疗中的潜在应用。
神经营养特性
Podolsky、Shtrygol 和 Tsyvunin(2018 年) 的一项研究分析了 3-(N-R,R'-氨基甲基)-2-甲基-1H-喹啉-4-酮的心理和神经营养特性。他们发现这些化合物具有显着的神经营养特性,表明在神经系统疾病的治疗或研究中具有潜在的应用。
抑制微管蛋白装配
2-甲基奎宁环-3-酮类似物已被证明可以抑制微管蛋白装配,这是细胞分裂中的一个关键过程。 Chang 等人(2009 年) 合成了作为抗微管蛋白剂的 2-芳基-6,7-亚甲二氧基喹啉-4-酮类似物,表明它们在癌症治疗中的潜在用途。
安全和危害
属性
IUPAC Name |
2-methyl-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-6-8(10)7-2-4-9(6)5-3-7/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOHLIRGPFPGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2CCN1CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30495480 | |
| Record name | 2-Methyl-1-azabicyclo[2.2.2]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinuclidin-3-one | |
CAS RN |
5291-14-5 | |
| Record name | 2-Methyl-1-azabicyclo[2.2.2]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5291-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1-azabicyclo[2.2.2]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30495480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

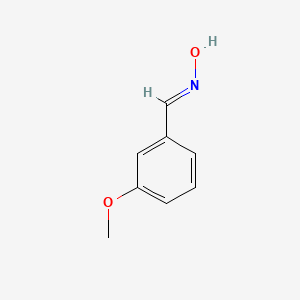



![2-[(4,6-Dimethyl-2-pyridinyl)methyl]azepane](/img/structure/B3270482.png)



